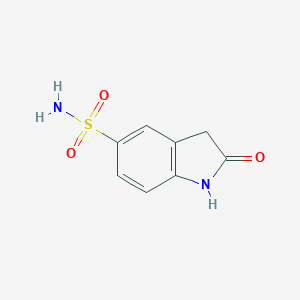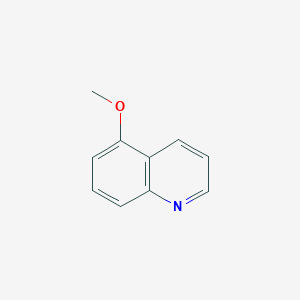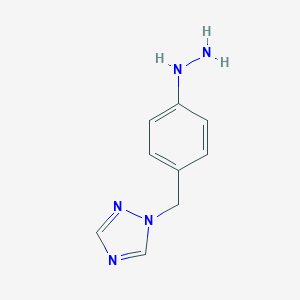
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Overview
Description
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a chemical compound that has garnered attention in various fields of scientific research This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a hydrazinylbenzyl group, which is a benzyl group substituted with a hydrazine moiety
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is the DNA Gyrase enzyme . This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
The compound interacts with the DNA Gyrase enzyme, inhibiting its activity .
Biochemical Pathways
By inhibiting the DNA Gyrase enzyme, the compound disrupts the DNA replication process in bacteria . This leads to the inhibition of bacterial growth and proliferation, as the bacteria are unable to replicate their DNA and thus cannot divide .
Result of Action
The inhibition of the DNA Gyrase enzyme by the compound results in the disruption of bacterial DNA replication . This leads to the death of the bacteria, as they are unable to replicate their DNA and thus cannot divide and proliferate . The compound has shown activity against various gram-positive and gram-negative pathogenic microorganisms such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Bacillus substilis and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as DNA gyrase, where it inhibits the enzyme’s activity by binding to its active site . This interaction is facilitated by the hydrazinyl group, which forms hydrogen bonds with the enzyme’s active site residues, thereby inhibiting its function.
Cellular Effects
The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis. This effect is mediated through the activation of the p53 signaling pathway, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Additionally, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby disrupting cellular metabolism and leading to cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with DNA gyrase involves the formation of hydrogen bonds between the hydrazinyl group and the enzyme’s active site residues . This binding prevents the enzyme from catalyzing the supercoiling of DNA, thereby inhibiting DNA replication and transcription. Additionally, this compound has been shown to induce changes in gene expression by modulating the activity of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to a decrease in its efficacy in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions lead to the formation of various metabolites, some of which retain biological activity. The compound’s interaction with metabolic enzymes can also affect metabolic flux, leading to changes in metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to be taken up by cells through active transport mechanisms, and it can accumulate in specific tissues, including the liver and kidneys . This accumulation can lead to localized effects, including tissue-specific toxicity at high doses.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is known to localize to the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of this compound is essential for its ability to inhibit DNA gyrase and modulate gene expression.
Preparation Methods
The synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydrazinylbenzyl chloride and 1H-1,2,4-triazole.
Reaction Conditions: The 4-hydrazinylbenzyl chloride is reacted with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Hydrazinylbenzyl)-1H-1,3,4-triazole: This compound has a similar structure but with a different triazole ring, which may result in different chemical and biological properties.
4-(4-Hydrazinylbenzyl)-1,3-oxazolidin-2-one: This compound contains an oxazolidinone ring instead of a triazole ring, which may affect its reactivity and biological activity.
1-(4-Hydrazinylbenzyl)-1H-1,2,3-triazole: Another structural isomer with a different triazole ring, which may exhibit unique properties compared to this compound.
The uniqueness of this compound lies in its specific triazole ring structure and the presence of the hydrazinylbenzyl group, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUTJPEGEMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-22-3, 212248-62-9 | |
| Record name | 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



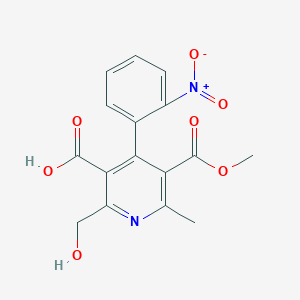
![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)

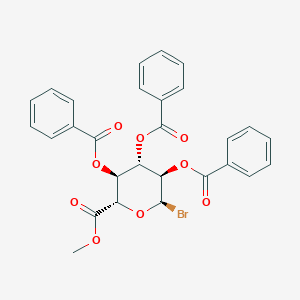
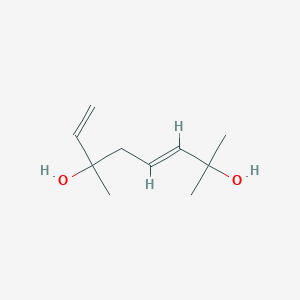

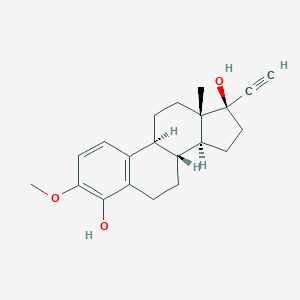


![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B23524.png)
